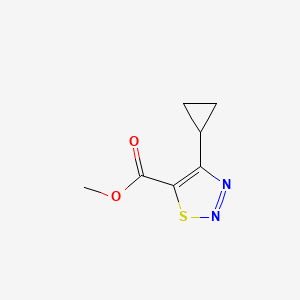

Methyl 4-cyclopropyl-1,2,3-thiadiazole-5-carboxylate

Description

Methyl 4-cyclopropyl-1,2,3-thiadiazole-5-carboxylate is a heterocyclic compound featuring a thiadiazole core substituted with a cyclopropyl group at the 4-position and a methyl ester at the 5-position. Thiadiazoles are sulfur- and nitrogen-containing heterocycles known for their diverse applications in medicinal chemistry, agrochemicals, and materials science. The cyclopropyl substituent introduces steric and electronic effects that may influence reactivity, stability, and biological activity.

Properties

IUPAC Name |

methyl 4-cyclopropylthiadiazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O2S/c1-11-7(10)6-5(4-2-3-4)8-9-12-6/h4H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RATDURIWTZOQHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(N=NS1)C2CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Similar compounds have shown antimicrobial activity, mainly against gram-positive bacteria.

Mode of Action

It’s worth noting that similar compounds have demonstrated antimicrobial effects. These compounds may interact with bacterial cells, disrupting essential processes and leading to cell death.

Biochemical Analysis

Biochemical Properties

Methyl 4-cyclopropyl-1,2,3-thiadiazole-5-carboxylate plays a significant role in biochemical reactions due to its unique structure. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to exhibit antimicrobial activity, particularly against Gram-positive bacteria. The compound’s interaction with bacterial enzymes disrupts their normal function, leading to the inhibition of bacterial growth. Additionally, its lipophilicity allows it to easily penetrate cell membranes, enhancing its effectiveness in biochemical reactions.

Cellular Effects

This compound affects various types of cells and cellular processes. It has been shown to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, the compound’s antimicrobial properties are linked to its ability to interfere with bacterial cell wall synthesis and protein production. This disruption leads to cell death and the inhibition of bacterial proliferation. Furthermore, its effects on gene expression can result in the downregulation of essential bacterial genes, further contributing to its antimicrobial activity.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound binds to specific bacterial enzymes, inhibiting their activity and preventing the synthesis of vital cellular components. This binding interaction is facilitated by the compound’s unique structure, which allows it to fit into the active sites of these enzymes. Additionally, the compound can induce changes in gene expression, leading to the downregulation of genes essential for bacterial survival. These combined effects result in the inhibition of bacterial growth and proliferation.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under various conditions, maintaining its antimicrobial activity over extended periods. Its degradation products may also exhibit biological activity, which can contribute to its overall effects.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits significant antimicrobial activity without causing adverse effects. At higher doses, toxic effects may be observed, including damage to vital organs and disruption of normal physiological functions. Threshold effects have been identified, indicating the optimal dosage range for achieving the desired antimicrobial effects while minimizing toxicity. These findings highlight the importance of dosage optimization in the development of therapeutic applications for this compound.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound undergoes metabolic reactions that convert it into active metabolites, which contribute to its overall biological activity. These metabolic pathways can influence the compound’s effectiveness and duration of action. Additionally, the compound’s effects on metabolic flux and metabolite levels have been studied, providing insights into its potential impact on cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical factors that determine its biological activity. The compound interacts with specific transporters and binding proteins that facilitate its uptake and distribution. Once inside the cells, the compound can accumulate in specific compartments, enhancing its effectiveness. Its lipophilicity also plays a role in its distribution, allowing it to easily cross cell membranes and reach its target sites.

Subcellular Localization

The subcellular localization of this compound is an important aspect of its activity and function. The compound is directed to specific cellular compartments, where it exerts its effects. Targeting signals and post-translational modifications may play a role in directing the compound to these compartments. Understanding the subcellular localization of the compound can provide insights into its mechanism of action and potential therapeutic applications.

Biological Activity

Methyl 4-cyclopropyl-1,2,3-thiadiazole-5-carboxylate is a compound of significant interest due to its diverse biological activities. This article reviews its antimicrobial, antifungal, anti-inflammatory, and anticancer properties, supported by various studies and data.

Overview of the Compound

This compound belongs to the class of thiadiazole compounds, which have been extensively studied for their pharmacological properties. The structural characteristics of this compound contribute to its interaction with biological targets.

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial potential of thiadiazole derivatives. This compound exhibits notable activity against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 3.91 - 62.5 µg/mL | |

| Escherichia coli | 15.62 µg/mL | |

| Bacillus cereus | 1.95 µg/mL |

The compound has shown higher efficacy against Gram-positive bacteria compared to Gram-negative strains, indicating a selective action mechanism that may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Antifungal Activity

Research indicates that this compound also possesses antifungal properties. It has been tested against several fungal species:

| Fungal Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Candida albicans | 8 µg/mL | |

| Aspergillus niger | 16 µg/mL |

The antifungal activity suggests that the compound may inhibit fungal growth by targeting specific enzymes involved in cell wall synthesis or by disrupting membrane integrity.

Anti-inflammatory and Anticancer Properties

In addition to its antimicrobial and antifungal activities, this compound has been investigated for its anti-inflammatory and anticancer potential:

-

Anti-inflammatory Activity :

- The compound has been shown to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes involved in inflammation processes.

-

Anticancer Activity :

- In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines:

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

- Enzymatic Interactions : The compound may inhibit key enzymes involved in metabolic pathways essential for bacterial and fungal survival.

- Receptor Binding : It may interact with receptors related to inflammation and cancer pathways, modulating cellular signaling cascades.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Properties

Research indicates that thiadiazole derivatives exhibit significant antimicrobial activity. Methyl 4-cyclopropyl-1,2,3-thiadiazole-5-carboxylate has been studied for its effectiveness against various pathogens. A study demonstrated that derivatives of thiadiazoles displayed potent antifungal and antibacterial activities, with some compounds showing minimum inhibitory concentrations (MIC) as low as 1.95 µg/mL against Staphylococcus spp. and Enterococcus faecalis .

Anti-inflammatory and Anticancer Potential

The compound is also being investigated for its anti-inflammatory and anticancer properties. Its mechanism of action may involve the modulation of specific signaling pathways related to inflammation and cancer cell proliferation. Preliminary studies suggest that it can inhibit key enzymes involved in these pathways, making it a candidate for further development as a therapeutic agent .

Agricultural Applications

Pesticidal Activity

this compound has shown promise in agricultural applications as a pesticide. Its derivatives have been reported to possess herbicidal and insecticidal properties. For instance, studies have indicated that certain thiadiazole compounds can effectively control plant diseases caused by fungi and bacteria, demonstrating curative rates of over 50% against various pathogens . The incorporation of this compound into agrochemical formulations could enhance crop protection strategies.

Material Science

Synthesis of New Materials

The unique structural features of this compound allow it to serve as a precursor for synthesizing novel materials with specific properties. Its ability to form complexes with metals or other organic molecules can lead to the development of advanced materials for electronics or photonics . Additionally, its reactivity can be harnessed in polymer chemistry to create functionalized polymers with enhanced characteristics.

| Compound | Pathogen | MIC (µg/mL) | Activity Type |

|---|---|---|---|

| This compound | Staphylococcus spp. | 1.95 | Antimicrobial |

| This compound | Enterococcus faecalis | 15.62 | Antimicrobial |

| Thiadiazole Derivative X | Pseudomonas syringae | 10.00 | Antifungal |

Case Studies

Case Study 1: Antimicrobial Efficacy

A series of experiments conducted on various thiadiazole derivatives revealed that those containing the methyl cyclopropyl group exhibited superior antimicrobial activity compared to their counterparts without this substitution. The study concluded that structural modifications significantly influence bioactivity and highlighted the potential for developing new antibiotics based on these findings .

Case Study 2: Agricultural Application

In field trials, formulations containing this compound showed effective control over fungal pathogens in crops like tomatoes and cucumbers. The results indicated not only a reduction in disease incidence but also an improvement in yield compared to untreated controls .

Comparison with Similar Compounds

Structural and Molecular Data

The following table compares Methyl 4-cyclopropyl-1,2,3-thiadiazole-5-carboxylate with key analogs, emphasizing substituent variations and molecular characteristics:

Substituent Effects and Functional Implications

- Cyclopropyl vs. In contrast, the isopropyl group (branched alkyl) offers greater flexibility and reduced steric hindrance, which may improve solubility in non-polar solvents . Electronic effects: Cyclopropyl’s sp²-hybridized carbons may delocalize electron density into the thiadiazole ring, altering its electrophilic/nucleophilic behavior compared to the electron-donating isopropyl group.

Methyl Ester vs. Amine Derivatives :

- The methyl ester at the 5-position (common in all analogs) serves as a versatile handle for further functionalization (e.g., hydrolysis to carboxylic acids). In contrast, the amine derivative (e.g., 1-(4-isopropyl-1,2,3-thiadiazol-5-yl)methanamine hydrochloride) is tailored for salt formation, improving bioavailability in pharmaceutical contexts .

Extended Conjugation Systems :

Stability and Reactivity Considerations

- Thermal Stability : While direct data on this compound are unavailable, related thiadiazoles (e.g., ranitidine analogs) undergo thermal decomposition via cleavage of the thiadiazole ring, suggesting that substituents like cyclopropyl may alter degradation pathways .

- Hydrolytic Sensitivity : The methyl ester group is prone to hydrolysis under acidic or basic conditions, a property exploited in prodrug design. Cyclopropyl’s electron-withdrawing nature may accelerate hydrolysis compared to isopropyl derivatives .

Preparation Methods

Synthesis of Key Intermediate: Ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate

A pivotal intermediate in the synthesis is ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate, which is prepared using the Hurd-Mori reaction. This method involves the cyclization of appropriate hydrazine derivatives with carbon disulfide or related reagents under controlled conditions to form the thiadiazole ring.

Conversion to Methyl 4-cyclopropyl-1,2,3-thiadiazole-5-carboxylate

The cyclopropyl substituent is introduced by reacting the thiadiazole intermediate with cyclopropyl-containing alkyl halides under alkaline conditions. This alkylation step can be efficiently performed using microwave irradiation to enhance reaction rates and yields.

- Microwave-Assisted Alkylation : The reaction mixture containing the thiadiazole intermediate, cyclopropyl alkyl halide, base (such as NaOH), and solvent (commonly DMF with water) is subjected to microwave irradiation at approximately 90 °C for 10-20 minutes. This method significantly reduces reaction time compared to conventional heating and improves yield.

Comparative Data on Reaction Conditions and Yields

The following table summarizes the effects of microwave-assisted synthesis versus conventional methods for the alkylation step, based on experimental data:

| Entry | Method | Time | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| 1 | Conventional | 24 hours | Room temperature | 78 |

| 2 | Microwave (10 min) | 10 minutes | 90 | 80 |

| 3 | Microwave (15 min) | 15 minutes | 90 | 85 |

| 4 | Microwave (20 min) | 20 minutes | 90 | 83 |

Table 1: Comparison of alkylation reaction conditions for this compound synthesis.

The microwave-assisted method achieves higher yields in significantly shorter times, with an optimal reaction time around 15 minutes at 90 °C.

Reaction Mechanism Insights

- The alkylation proceeds via nucleophilic substitution where the thiadiazole nitrogen or sulfur acts as a nucleophile, displacing the halide from the cyclopropyl alkyl halide.

- Alkaline conditions deprotonate the thiadiazole intermediate, increasing nucleophilicity.

- Microwave irradiation provides rapid and uniform heating, facilitating the cyclization and substitution steps.

Characterization and Purity

The synthesized this compound and related derivatives are characterized by:

- Nuclear Magnetic Resonance (NMR) : ^1H-NMR and ^13C-NMR confirm the structure, showing characteristic chemical shifts for the cyclopropyl group and thiadiazole ring protons.

- Mass Spectrometry (MS) : Molecular ion peaks correspond to the expected molecular weight.

- Elemental Analysis : Confirms the purity and composition consistent with the molecular formula.

- Thin Layer Chromatography (TLC) : Used to monitor reaction progress and purity.

Summary of Research Findings

- Microwave-assisted synthesis significantly improves the efficiency of preparing this compound, reducing reaction times from hours to minutes while enhancing yields.

- The choice of base (commonly NaOH) and solvent system (DMF/H2O) is critical for optimal reaction performance.

- The synthetic route is versatile and allows for the introduction of various substituents at the 4-position, including cyclopropyl groups, enabling structure-activity relationship studies for biological applications.

- The compound's preparation is supported by detailed spectroscopic and analytical data confirming its structure and purity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.